molecular formula C18H23Cl2N5O B2612144 N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide CAS No. 1396794-42-5

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide

Cat. No. B2612144
CAS RN: 1396794-42-5
M. Wt: 396.32
InChI Key: XOXVVRUZRHIWDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23Cl2N5O and its molecular weight is 396.32. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications and Mechanisms

  • Antitubercular Activity

    Piperazine derivatives have shown significant promise in the fight against tuberculosis (TB), with several compounds displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. These compounds' structure-activity relationship (SAR) insights could pave the way for developing safer, selective, and cost-effective antitubercular agents (Girase et al., 2020).

  • Anticancer Potential

    Quinazoline derivatives, possessing a piperazine moiety, have been identified as potential anti-colorectal cancer agents. These compounds inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors, underscoring the versatility of piperazine derivatives in medicinal chemistry for cancer treatment (Moorthy et al., 2023).

Molecular Design and Drug Discovery

  • Piperazine as a Building Block

    The scaffold of piperazine plays a critical role in the rational design of drugs across a spectrum of therapeutic areas. Research indicates that slight modifications to the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules, making piperazine a flexible and essential building block in drug discovery (Rathi et al., 2016).

  • Synthesis of Pyrazole Heterocycles

    The pyrazole moiety, often synthesized using piperazine derivatives, is noted for its presence in many biologically active compounds, showcasing a wide range of biological activities such as anticancer, analgesic, and anti-inflammatory properties. This highlights the importance of piperazine and its derivatives in the synthesis of heterocyclic compounds with significant therapeutic potential (Dar & Shamsuzzaman, 2015).

Environmental and Water Treatment Applications

  • Nanofiltration Membranes: Piperazine-based nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, have emerged as a promising solution for environmental applications, including water softening, purification, and wastewater treatment. These membranes offer enhanced separation performance, water permeance, selectivity, and antifouling capabilities, showcasing the environmental potential of piperazine derivatives in water treatment technologies (Shao et al., 2022).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N5O/c1-13-11-14(2)25(22-13)10-7-23-5-8-24(9-6-23)18(26)21-15-3-4-16(19)17(20)12-15/h3-4,11-12H,5-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXVVRUZRHIWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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